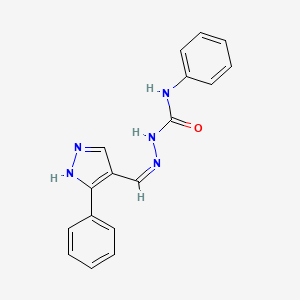![molecular formula C21H19ClN2O3S B6139538 N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6139538.png)
N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as CM-272, is a novel small-molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide involves the inhibition of the protein Hsp90, which is involved in the regulation of various cellular processes. Hsp90 is overexpressed in many types of cancer cells and plays a critical role in the survival and growth of these cells. By inhibiting Hsp90, N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide disrupts the signaling pathways that are essential for cancer cell survival and growth, leading to cell death.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the proliferation of cancer cells, induce cell death, and inhibit the formation of new blood vessels that are essential for tumor growth. N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is its potent anti-tumor activity and its ability to induce cell death in cancer cells. It has also been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective cancer treatment. However, one of the limitations of N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One potential direction is to investigate its efficacy in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to optimize the formulation and delivery of N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide to maximize its efficacy and minimize its toxicity.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide involves a multi-step process that includes the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. The resulting compound is then reacted with 4-amino-N-methylbenzenesulfonamide to form N-(3-chloro-4-methylphenyl)-4-methylsulfonylaminobenzamide. This compound is then reacted with sodium hydride and methyl iodide to form the final product, N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In preclinical studies, N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have potent anti-tumor activity and to induce cell death in cancer cells.
Propiedades
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(3-chloro-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-15-8-11-17(14-20(15)22)23-21(25)16-9-12-18(13-10-16)24(2)28(26,27)19-6-4-3-5-7-19/h3-14H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEWDOIHRLWBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B6139458.png)
![[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]acetic acid](/img/structure/B6139470.png)
![N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B6139479.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide](/img/structure/B6139485.png)
![methyl 4-[5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B6139489.png)
![4-isobutyl-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6139500.png)
![4-phenyl-N-{1-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B6139508.png)

![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6139514.png)
![2-{2-[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B6139520.png)
![4-{[5-(2-chloro-4-nitrophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B6139527.png)
![ethyl (3-{[(2-chlorophenoxy)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B6139546.png)
![(3R*,4R*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6139557.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B6139562.png)